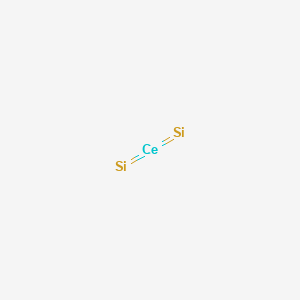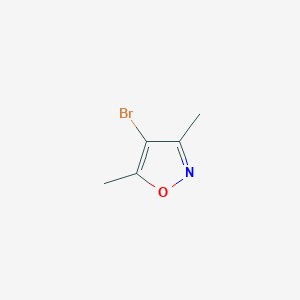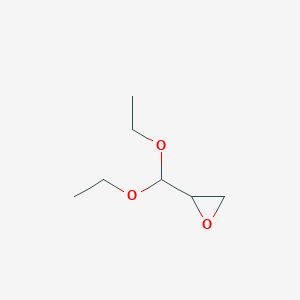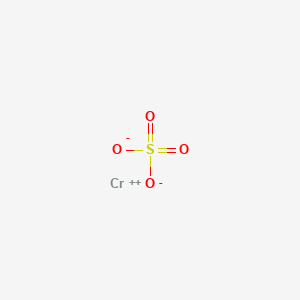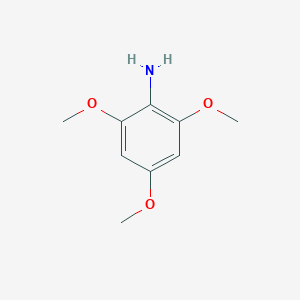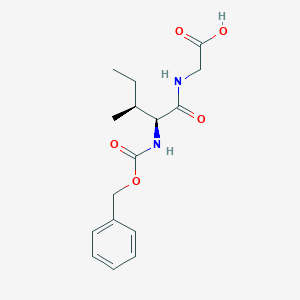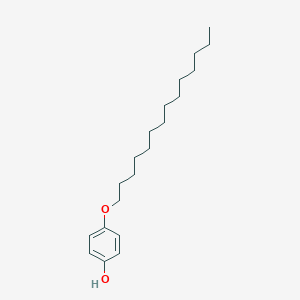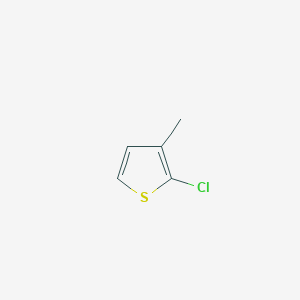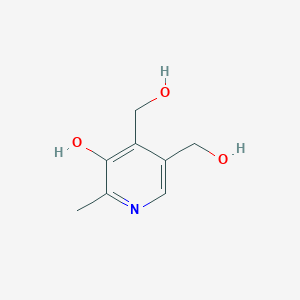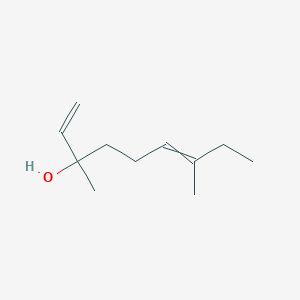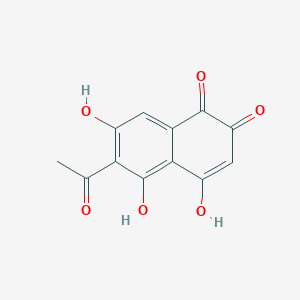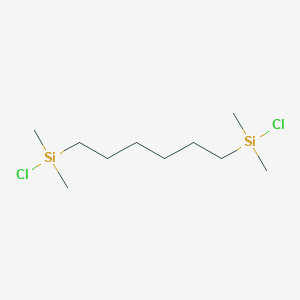![molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8](/img/structure/B80317.png)
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a compound that falls within the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. This category of compounds is known for its versatility in chemical reactions and potential applications in various fields due to its unique chemical structure.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including morpholinyl-ethyl variants, often involves the reaction of suitable precursors under controlled conditions. For example, the electrochemical synthesis method has been utilized for the synthesis of disulfides containing thiadiazole and morpholine units, showcasing the electrooxidation process of morpholinoaniline in the presence of thiols to form disulfide compounds (Esmaili & Nematollahi, 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those with morpholinyl-ethyl groups, is often analyzed using spectroscopic methods and X-ray crystallography. For instance, a study described the crystal structure of a thiadiazole derivative, providing insights into its molecular organization and how it interacts with lipid bilayers, indicating the importance of its structure for its function (Kluczyk et al., 2016).
Scientific Research Applications
Pharmacological Significance
Behavioral Pharmacology and Potential Therapeutic Uses Thiadiazole derivatives have been explored for their potential in treating anxiety and affective disorders. Research on specific 5-HT1B antagonists like AR-A000002, which shares structural similarity with thiadiazole compounds, demonstrated anxiolytic and antidepressant efficacy in various animal models. These findings underscore the potential utility of thiadiazole derivatives in developing treatments for mental health disorders (Hudzik et al., 2003).
Antimicrobial and Antitubercular Activities Thiadiazole and oxadiazole heterocycles are crucial scaffolds in medicinal chemistry due to their diverse pharmacological potential, including antimicrobial and antitubercular activities. These compounds have been identified as structural components of biological agents with significant activity against a range of microbial pathogens, suggesting their importance in developing new antimicrobial therapies (Lelyukh, 2019).
Antioxidant Properties Research into the antioxidant activity of thiadiazole derivatives indicates their potential in mitigating oxidative stress-related conditions. Analytical methods for determining antioxidant activity highlight the relevance of these compounds in various applications, including food engineering and pharmaceuticals (Munteanu & Apetrei, 2021).
Chemical and Synthetic Applications
Synthetic Methods and Biological Significances The synthesis and significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, focusing on their pharmaceutical significance against fungal and bacterial strains. This underscores the versatility of thiadiazole derivatives in organic synthesis and their potential as lead compounds in drug discovery (Yusuf & Jain, 2014).
Advanced Heterocyclic Systems The integration of thiadiazole or oxadiazole core with various heterocycles has been shown to lead to a synergistic effect in many cases, emphasizing the importance of these scaffolds in the construction of drug-like molecules with potential applications in medicine (Lelyukh, 2019).
properties
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPFGMASYMLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390367 | |
| Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
14068-83-8 | |
| Record name | 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

